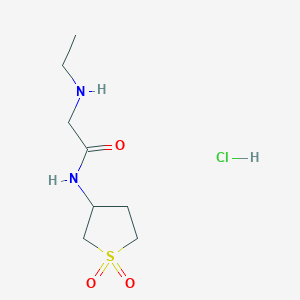

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride

CAS No.: 1156726-07-6

Cat. No.: VC6072341

Molecular Formula: C8H17ClN2O3S

Molecular Weight: 256.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156726-07-6 |

|---|---|

| Molecular Formula | C8H17ClN2O3S |

| Molecular Weight | 256.75 |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(ethylamino)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O3S.ClH/c1-2-9-5-8(11)10-7-3-4-14(12,13)6-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

| Standard InChI Key | WULXMDFMUOASEV-UHFFFAOYSA-N |

| SMILES | CCNCC(=O)NC1CCS(=O)(=O)C1.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride, reflects its core structure:

-

A thiolane sulfone ring (1,1-dioxo-1lambda6-thiolan-3-yl) derived from tetrahydrothiophene-1,1-dioxide.

-

An acetamide backbone substituted with an ethylamino group at the second carbon.

-

A hydrochloride salt formed via protonation of the secondary amine.

The molecular formula is C₈H₁₇ClN₂O₃S, with a molecular weight of 256.75 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological testing .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary stages: formation of the free base and subsequent salt formation.

Formation of the Free Base

-

Thiolane Sulfone Preparation:

-

Acetamide Assembly:

Hydrochloride Salt Formation

-

Treatment of the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., diethyl ether) precipitates the hydrochloride salt .

-

Yield: ~75–85% after recrystallization from ethanol/water mixtures .

Industrial-Scale Production

Large-scale manufacturing optimizes:

-

Catalyst efficiency: Metal-free conditions to avoid contamination.

-

Purification: Column chromatography or crystallization for >95% purity .

-

Cost drivers: Ethylamine and tetrahydrothiophene feedstock prices .

Research Applications and Biological Relevance

Chemical Utility

-

Ligand design: The ethylamino group chelates metal ions, enabling catalysis in asymmetric synthesis .

-

Polymer precursors: Sulfolane moieties enhance thermal stability in high-performance polymers .

| Supplier | Catalog Number | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| AK Scientific | 8894CK | 95% | 500 mg | $445 |

| TRC | D437670 | 98% | 250 mg | $350 |

Prices as of December 2021; lead times may exceed 65 days for bulk orders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume